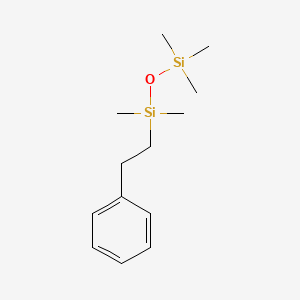

Phenethylpentamethyldisiloxane

Description

Properties

CAS No. |

3439-15-4 |

|---|---|

Molecular Formula |

C13H24OSi2 |

Molecular Weight |

252.50 g/mol |

IUPAC Name |

dimethyl-(2-phenylethyl)-trimethylsilyloxysilane |

InChI |

InChI=1S/C13H24OSi2/c1-15(2,3)14-16(4,5)12-11-13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |

InChI Key |

STJDVFLIFYPTDX-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Phenethylpentamethyldisiloxane

Established Synthetic Pathways and Precursor Chemistry

The traditional synthesis of Phenethylpentamethyldisiloxane relies on well-established reactions in organosilicon chemistry, primarily involving the formation of silicon-carbon and silicon-oxygen bonds. The key precursors for these syntheses are pentamethyldisiloxane (B44630), which contains a reactive silicon-hydride (Si-H) or silicon-halogen (Si-X) bond, and a suitable phenethyl precursor.

Alkylation and Arylation Reactions in Disiloxane (B77578) Synthesis

One of the fundamental approaches to creating the phenethyl-silicon bond is through alkylation reactions, most notably employing Grignard reagents. This method involves the reaction of a phenethylmagnesium halide (e.g., phenethylmagnesium bromide) with a halopentamethyldisiloxane. The Grignard reagent, acting as a nucleophile, attacks the electrophilic silicon atom, displacing the halide and forming the desired carbon-silicon bond. The success of this reaction is highly dependent on anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. missouri.educerritos.edumiracosta.edulibretexts.orgyoutube.com

The synthesis of the necessary precursor, a halopentamethyldisiloxane, can be achieved through various methods. For instance, pentamethyldisiloxane can be halogenated, or a more direct synthesis can be employed starting from smaller chlorosilane units.

| Precursor 1 | Precursor 2 | Reaction Type | Product |

| Phenethylmagnesium bromide | Chloropentamethyldisiloxane | Grignard Reaction | This compound |

| Bromobenzene & Magnesium | Chloropentamethyldisiloxane | Grignard Reaction | Phenylpentamethyldisiloxane |

This table illustrates the Grignard approach to forming a bond between a phenyl-containing group and a disiloxane.

Hydrosilylation Approaches in Phenethyl Siloxane Formation

Hydrosilylation represents a more atom-economical and widely used method for the synthesis of this compound. wikipedia.orgnih.gov This reaction involves the addition of a silicon-hydride bond across the double bond of styrene (B11656). The reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum, such as Karstedt's catalyst. wikipedia.orgnih.gov

The hydrosilylation of styrene with pentamethyldisiloxane (containing a Si-H bond) generally proceeds with high regioselectivity to yield the anti-Markovnikov product, which is this compound. wikipedia.orgpku.edu.cn This selectivity is a key advantage of this method, as it leads directly to the desired linear isomer.

Reaction Scheme:

Styrene + Pentamethyldisiloxane --(Catalyst)--> this compound

The reaction mechanism, often described by the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene (styrene), insertion of the alkene into the metal-hydride or metal-silyl bond, and finally, reductive elimination of the product. wikipedia.org

Novel Synthetic Route Development and Optimization

Ongoing research focuses on improving the efficiency, selectivity, and environmental footprint of this compound synthesis.

Catalytic Strategies in this compound Synthesis

While platinum-based catalysts are highly effective for hydrosilylation, their high cost has driven research into alternative catalysts. nih.gov Complexes based on other transition metals, such as cobalt, have shown promise in the hydrosilylation of styrene. nih.gov For instance, cobalt complexes with terpyridine ligands have been demonstrated to catalyze the hydrosilylation of styrene with siloxanes, yielding the anti-Markovnikov product in good yields. researchgate.net The optimization of reaction conditions, such as catalyst loading, temperature, and reaction time, is crucial for maximizing yield and minimizing side reactions. google.com

| Catalyst Type | Precursors | Key Findings |

| Cobalt-based | Styrene, Pentamethyldisiloxane | Effective for anti-Markovnikov hydrosilylation. nih.govresearchgate.net |

| Platinum-based (e.g., Karstedt's) | Styrene, Pentamethyldisiloxane | High efficiency and selectivity for the anti-Markovnikov product. wikipedia.org |

This table summarizes catalytic strategies for the hydrosilylation route to this compound.

Green Chemistry Principles in Siloxane Production

The principles of green chemistry are increasingly being applied to the synthesis of organosilicon compounds to reduce environmental impact. In the context of this compound synthesis, this includes the development of solvent-free reaction conditions. For instance, hydrosilylation reactions can often be carried out in neat mixtures of the reactants, eliminating the need for volatile organic solvents. pku.edu.cn

Another green approach involves the use of safer and more readily available starting materials. For example, the use of hexamethyldisilane (B74624) in combination with a fluoride (B91410) source has been explored as a transition-metal-free method for the formal hydrotrimethylsilylation of styrenes, offering a potentially greener alternative to traditional methods. pku.edu.cn The use of ionic liquids as catalysts or reaction media is also an area of active research, as they can offer advantages in terms of catalyst recycling and reduced volatility.

Purification and Isolation Techniques for Research Applications

The purification of this compound is essential to obtain a product of high purity for research and application purposes. The choice of purification method depends on the nature of the impurities present.

Common impurities in the synthesis of this compound can include unreacted starting materials (styrene, pentamethyldisiloxane), catalyst residues, and potential side-products such as the Markovnikov addition isomer or products of styrene polymerization.

Fractional distillation under reduced pressure is a primary technique for separating this compound from lower-boiling impurities like unreacted styrene and the precursor siloxane. The significant difference in boiling points between the product and these starting materials makes this method effective. longdom.org

Column chromatography is another powerful technique for purifying organosilicon compounds. nih.govutahtech.edunih.gov Silica gel is a common stationary phase, and a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, can be used to separate the desired product from more polar impurities or isomers. nih.govutahtech.edu For compounds containing double bonds, argentation chromatography, which uses silver ions to selectively retain unsaturated compounds, can be a useful tool. mdpi.com

For the removal of catalyst residues, particularly from transition metal catalysts, treatment with activated carbon followed by filtration can be effective. In some cases, washing the crude product with appropriate aqueous solutions can help remove water-soluble impurities and catalyst byproducts. cerritos.edu

| Purification Technique | Target Impurities | Principle of Separation |

| Fractional Distillation (Reduced Pressure) | Unreacted starting materials (styrene, pentamethyldisiloxane) | Difference in boiling points. longdom.org |

| Column Chromatography | Isomeric byproducts, catalyst residues, polar impurities | Differential adsorption to a stationary phase. nih.govutahtech.edu |

| Activated Carbon Treatment | Catalyst residues (e.g., platinum, cobalt) | Adsorption of metal complexes. |

This table outlines common purification techniques for this compound.

Advanced Spectroscopic Characterization Methodologies for Phenethylpentamethyldisiloxane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the detailed structural analysis of phenethylpentamethyldisiloxane, providing unparalleled insight into its molecular framework through the analysis of ¹H, ¹³C, and ²⁹Si nuclei.

High-Resolution ¹H NMR Studies of this compound

High-resolution proton (¹H) NMR spectroscopy is instrumental in mapping the proton environment of this compound. The spectrum reveals distinct signals corresponding to the various proton-containing groups within the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of 6.88-8.08 ppm. The methylene (B1212753) protons of the phenethyl group, being adjacent to both the phenyl ring and the silicon atom, exhibit characteristic shifts. Furthermore, the methyl protons attached to the silicon atoms give rise to sharp singlets, often observed in the upfield region of the spectrum, typically between -0.30 and 0.51 ppm. rsc.org The integration of these signals provides a quantitative measure of the relative number of protons in each chemical environment, confirming the molecular stoichiometry.

¹³C and ²⁹Si NMR Investigations of the this compound Framework

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. oregonstate.edu The broad chemical shift range of ¹³C NMR allows for the clear resolution of signals for each unique carbon atom, including quaternary carbons. oregonstate.edu The aromatic carbons of the phenyl group resonate in the downfield region (typically 125-170 ppm), while the aliphatic carbons of the phenethyl group and the methyl groups attached to silicon appear at higher field strengths. oregonstate.edu

Silicon-29 (²⁹Si) NMR is particularly powerful for characterizing the siloxane backbone. researchgate.netnih.govunige.ch The chemical shifts in ²⁹Si NMR are highly sensitive to the substituents on the silicon atom and the nature of the siloxane linkage. unige.ch For this compound, distinct signals would be expected for the two different silicon environments: the trimethylsilyl (B98337) group and the dimethylsilyl group attached to the phenethyl moiety. The typical chemical shift range for such silicon atoms in siloxanes can vary, but they are generally found in a predictable region of the spectrum, providing unambiguous evidence of the siloxane structure. researchgate.netresearchgate.net

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Phenyl (Ar-H) | 6.88 - 8.08 rsc.org |

| ¹H | Methylene (CH₂) | Data not available in search results |

| ¹H | Methyl (Si-CH₃) | -0.30 - 0.51 rsc.org |

| ¹³C | Phenyl (Ar-C) | 125 - 170 oregonstate.edu |

| ¹³C | Methylene (CH₂) | Data not available in search results |

| ¹³C | Methyl (Si-CH₃) | Data not available in search results |

| ²⁹Si | Trimethylsilyl | Data not available in search results |

| ²⁹Si | Dimethylphenethylsilyl | Data not available in search results |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, offers a detailed "fingerprint" of the functional groups present in this compound.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

FTIR spectroscopy is a rapid and non-destructive technique for identifying the characteristic vibrational modes of the chemical bonds within a molecule. jsheld.com In the FTIR spectrum of this compound, prominent absorption bands are expected for the Si-O-Si linkage, which typically appears as a strong, broad band in the region of 1000-1100 cm⁻¹. researchgate.netresearchgate.net The Si-CH₃ bonds exhibit characteristic vibrations, including symmetric and asymmetric stretching and bending modes. researchgate.net For instance, CH₃ stretching in Si-CH₃ is observed around 2952 cm⁻¹. researchgate.net The phenyl group will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The aliphatic C-H stretching of the ethyl bridge will also be present in the 2800-3000 cm⁻¹ range.

Raman Spectroscopic Characterization

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Si-O-Si Stretch | 1000 - 1100 researchgate.netresearchgate.net | FTIR |

| Si-CH₃ Stretch | ~2952 researchgate.net | FTIR |

| Aromatic C-H Stretch | >3000 | FTIR |

| Aromatic C=C Stretch | 1400 - 1600 | FTIR |

| Aliphatic C-H Stretch | 2800 - 3000 | FTIR |

| Symmetric Si-O-Si Stretch | Data not available in search results | Raman |

| Aromatic Ring Vibrations | Data not available in search results | Raman |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for assessing its purity by identifying potential impurities. youtube.com The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. youtube.com

Electron impact (EI) ionization often leads to extensive fragmentation, providing a characteristic fragmentation pattern that can be used for structural confirmation. youtube.comlibretexts.org For this compound, common fragmentation pathways would involve cleavage of the Si-O bond, the Si-C bonds, and bonds within the phenethyl group. nih.govnih.gov The observation of the molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can reveal the presence of the pentamethyldisiloxanyl group and the phenethyl group. High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition. This technique is also highly sensitive for detecting and identifying trace impurities, which is crucial for purity assessment. nih.gov

| Ion | Description |

| Molecular Ion [M]⁺ | Represents the intact molecule. |

| [M - CH₃]⁺ | Loss of a methyl group. |

| [M - C₂H₅]⁺ | Loss of an ethyl group from the phenethyl moiety. |

| [M - C₆H₅CH₂CH₂]⁺ | Loss of the phenethyl group. |

| [(CH₃)₃SiOSi(CH₃)₂]⁺ | Pentamethyldisiloxanyl fragment. |

| [C₆H₅CH₂CH₂]⁺ | Phenethyl fragment. |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula with high confidence. phenomenex.comlotusinstruments.com For this compound, HRMS provides the exact molecular weight, distinguishing it from other compounds that may have the same nominal mass. researchgate.net

Research Findings:

In HRMS analysis, this compound is ionized, typically using a soft ionization technique to keep the molecular ion intact, and its mass-to-charge ratio (m/z) is measured with very high accuracy. The fragmentation of the molecular ion can be induced to provide structural information. The fragmentation pathways are influenced by the relative strengths of the chemical bonds and the stability of the resulting fragments.

Key fragmentation patterns for this compound involve the cleavage of silicon-oxygen (Si-O), silicon-carbon (Si-C), and carbon-carbon (C-C) bonds. A predominant fragmentation pathway for compounds containing a phenethyl group is the benzylic cleavage, which results in the formation of a highly stable tropylium (B1234903) ion.

A plausible fragmentation pattern for this compound under HRMS analysis is detailed in the table below. The accurate mass measurements obtained via HRMS are crucial for confirming the identity of each fragment and, by extension, the structure of the parent molecule. researchgate.net

Table 1: Postulated High-Resolution Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Postulated Structure | Nominal m/z | Significance |

| [M]+ | [C₁₃H₂₄OSi₂]+ | 268 | Molecular Ion |

| [M-CH₃]+ | [C₁₂H₂₁OSi₂]+ | 253 | Loss of a methyl group |

| [M-C₂H₅]+ | [C₁₁H₁₉OSi₂]+ | 239 | Loss of an ethyl group |

| [C₇H₇]+ | [C₆H₅CH₂]+ | 91 | Benzylic cleavage, formation of tropylium ion (often the base peak) |

| [Si(CH₃)₃]+ | [(CH₃)₃Si]+ | 73 | Trimethylsilyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound, especially when present in a complex mixture. nist.gov The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. researchgate.net

Research Findings:

In a typical GC-MS analysis, this compound would be separated from other components in a mixture, and its retention time—the time it takes to travel through the column—would be a key identifier under specific chromatographic conditions. Following separation, the compound enters the mass spectrometer, where it is ionized (commonly by electron ionization), leading to fragmentation.

The resulting mass spectrum serves as a molecular fingerprint. For this compound, the spectrum would be expected to show a molecular ion peak (if stable enough under the ionization conditions) and a series of characteristic fragment ions. The fragmentation pattern in GC-MS is generally more extensive than in soft-ionization HRMS. The most abundant peak (base peak) is often the tropylium ion (m/z 91), due to its high stability. Other significant peaks correspond to the loss of methyl groups and the presence of silicon-containing fragments.

Table 2: Expected GC-MS Spectral Data for this compound

| m/z (Mass/Charge Ratio) | Relative Intensity | Proposed Fragment Ion/Structure |

| 268 | Low | [M]+ (Molecular Ion) |

| 253 | Moderate | [M-CH₃]+ |

| 177 | Moderate | [M-C₇H₇]+ |

| 147 | High | [(CH₃)₃Si-O-Si(CH₃)₂]+ |

| 91 | Very High (Base Peak) | [C₇H₇]+ (Tropylium ion) |

| 73 | High | [Si(CH₃)₃]+ |

Electronic Absorption Spectroscopy for Chromophoric Analysis

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is used to study molecules containing chromophores—the parts of a molecule responsible for absorbing light. While the siloxane backbone of this compound is transparent in the UV-Vis region, the attached phenethyl group acts as a distinct chromophore.

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For this compound, the UV-Vis spectrum is dominated by the electronic transitions within the benzene (B151609) ring of the phenethyl moiety.

Research Findings:

The UV-Vis spectrum of this compound is expected to be very similar to that of other alkylbenzenes, such as ethylbenzene (B125841) or phenylethanol. The spectrum typically displays two main absorption bands originating from π-π* transitions in the aromatic ring.

The first, known as the E-band (from the German Eigenartig, or characteristic), appears at shorter wavelengths with high intensity. The second, the B-band (benzenoid band), appears at longer wavelengths with a much lower intensity and often exhibits vibrational fine structure. The presence of the silicon-containing group has a negligible effect on the position of these absorption bands. Analysis of these chromophoric absorptions can be useful in quantitative analysis using the Beer-Lambert law.

Table 3: Predicted UV-Vis Spectroscopic Data for this compound in a Non-polar Solvent

| Band | Approximate λmax (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| E₂-band | ~210 | ~8,000 - 10,000 | π → π |

| B-band | ~260-270 | ~200 - 400 | π → π (Vibrational fine structure often observed) |

Computational and Theoretical Investigations of Phenethylpentamethyldisiloxane

Quantum Chemical Calculations: Unexplored Territory

Quantum chemical calculations, which provide profound insights into the electronic behavior of molecules, have not been specifically applied to Phenethylpentamethyldisiloxane in published research. lumenlearning.comyoutube.com Such studies are crucial for understanding the intrinsic properties of a molecule at the atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity: A Future Perspective

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. libretexts.orgimperial.ac.ukmit.edu By calculating parameters such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential, DFT can predict a molecule's stability, reactivity, and potential sites for chemical reactions. libretexts.org For this compound, a DFT study could reveal the distribution of electron density, identify the most likely sites for electrophilic and nucleophilic attack, and provide a quantitative measure of its chemical hardness and softness. However, no such studies have been specifically reported for this compound.

Ab Initio Methods for Molecular Geometry Optimization: An Opportunity for Discovery

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. edwardbetts.com These methods are instrumental in determining the optimized molecular geometry of a compound, which corresponds to its most stable three-dimensional arrangement. nih.gov For this compound, ab initio calculations could precisely determine bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its structural framework. The choice of basis sets, such as the Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ), would be a critical factor in the accuracy of such theoretical predictions. edwardbetts.com Currently, the scientific literature lacks any published ab initio geometry optimization studies for this compound.

Molecular Dynamics Simulations for Conformational Analysis: An Uncharted Landscape

Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. scribd.comscirp.org By simulating the movements of atoms and molecules, MD can provide valuable insights into the conformational landscape of a flexible molecule like this compound. scribd.com Conformational analysis is the study of the different spatial arrangements (conformers) that a molecule can adopt through rotation around its single bonds. edwardbetts.com An MD simulation of this compound could identify the most stable conformers, the energy barriers between them, and how the molecule's shape changes in different environments. This information is crucial for understanding its physical properties and biological interactions, yet no such conformational analysis has been documented in the literature.

Structure-Reactivity Relationship Modeling: A Call for Investigation

Structure-reactivity relationship modeling aims to establish a correlation between the chemical structure of a molecule and its reactivity. By combining data from quantum chemical calculations and experimental studies, it is possible to develop models that can predict the reactivity of new compounds. For this compound, such a model could predict its behavior in various chemical reactions based on its calculated electronic and structural properties. This predictive capability is highly valuable in fields such as materials science and drug discovery. However, the absence of foundational computational data for this compound means that no structure-reactivity relationship models have been developed for this specific compound.

Reaction Mechanisms and Chemical Transformations of Phenethylpentamethyldisiloxane

Mechanistic Pathways of Siloxane Bond Cleavage and Formation

The silicon-oxygen-silicon (Si-O-Si) linkage is the backbone of siloxane chemistry and its cleavage and formation are fundamental to the synthesis and degradation of silicone materials. The cleavage of this bond can be initiated by both electrophilic and nucleophilic reagents and is often catalyzed by acids or bases. researchgate.netscribd.comnih.gov

Under acidic conditions, the reaction is typically initiated by the protonation of the siloxane oxygen, which makes the silicon atom more electrophilic and susceptible to nucleophilic attack. researchgate.netscribd.com This process can lead to equilibration and redistribution reactions in polysiloxanes. Theoretical studies on model siloxanes have shown that the presence of water or other protic species facilitates the cleavage by forming hydrogen-bonded complexes that lower the activation energy barrier. researchgate.netscribd.com

Base-catalyzed cleavage, on the other hand, involves the attack of a nucleophile, such as a hydroxide (B78521) ion, on the silicon atom. This forms a pentacoordinate silicon intermediate, which then breaks down to cleave the Si-O-Si bond. wikipedia.org The reactivity in this case is influenced by the nature of the substituents on the silicon atoms.

The formation of the siloxane bond is typically achieved through the condensation of silanols. This reaction is the reverse of hydrolysis and is also commonly catalyzed by acids or bases. The condensation of two silanols proceeds through the formation of a siloxonium ion intermediate in the presence of an acid catalyst.

Substitution and Addition Reactions Involving the Phenethyl Moiety

The phenethyl moiety in phenethylpentamethyldisiloxane offers a site for a range of organic transformations, including substitution and addition reactions. The phenyl group can undergo electrophilic aromatic substitution, while the ethylenic bridge can be involved in addition reactions, particularly in related vinyl-functionalized siloxanes.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the phenethyl group is susceptible to electrophilic attack, leading to the introduction of various functional groups. wikipedia.orgslideshare.netmasterorganicchemistry.comresearchgate.net Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The phenethyl group is generally considered to be an ortho-, para-directing group due to the electron-donating nature of the alkyl substituent on the benzene ring. The specific conditions for these reactions on this compound would be analogous to those used for other alkylbenzenes, although the presence of the silicon moiety might influence the reaction's regioselectivity and rate.

Addition Reactions (Hydrosilylation): While this compound itself does not have a double bond for addition, its synthesis often involves the hydrosilylation of styrene (B11656) with a hydrosiloxane like pentamethyldisiloxane (B44630). scispace.com This reaction, typically catalyzed by platinum complexes like Karstedt's catalyst, is a cornerstone of silicone chemistry for forming silicon-carbon bonds. scispace.comrsc.org The reaction generally proceeds via an anti-Markovnikov addition, yielding the β-isomer. Recent research has also explored the use of more abundant and less expensive metal catalysts, such as those based on iron and cobalt, for hydrosilylation reactions. scispace.com

Below is a table summarizing representative hydrosilylation reactions of olefins, which are analogous to the formation of the phenethyl-silicon bond in the target molecule.

| Olefin | Hydrosilane | Catalyst | Product (Major Isomer) | Yield (%) | Reference |

| Styrene | Triethoxysilane | [Rh(cod)(MeCN)2]BF4 | 1-Phenyl-2-(triethoxysilyl)ethane | High | organic-chemistry.org |

| 1-Octene | Phenylsilane | (EtPDI)Fe(N2)2(μ2-N2) | 1-(Phenylsilyl)octane | >99 | scispace.com |

| Styrene | Phenylmethylsilane | Co(acac)2/dppe | 1-Phenyl-2-(phenylmethylsilyl)ethane | 95 | scispace.com |

This table presents data for analogous hydrosilylation reactions, as specific data for the synthesis of this compound via this method was not found in the provided search results.

Polymerization and Oligomerization Studies

This compound can potentially be involved in polymerization reactions, either as a monomer or as a chain-terminating agent. The reactivity of the siloxane bond allows for its incorporation into polysiloxane chains.

One of the primary methods for synthesizing polysiloxanes is the ring-opening polymerization (ROP) of cyclic siloxanes. google.com While this compound is a linear siloxane, it could be used as an end-capper in such polymerizations to control the molecular weight and introduce a phenethyl functional group at the chain end. The resulting polymers would have terminal phenethyl groups, which could then be further functionalized. acs.org

Another relevant polymerization method is the Piers-Rubinsztajn reaction, which involves the condensation of hydrosilanes with alkoxysilanes catalyzed by tris(pentafluorophenyl)borane, B(C6F5)3. mcmaster.cafrontiersin.orgnih.gov This method offers a pathway to polysiloxanes with controlled architectures. Phenethyl-functionalized silanes or siloxanes could be incorporated into polymers using this methodology.

While specific studies on the homopolymerization of this compound are not prevalent, its difunctional analogue, bis(phenethyl)tetramethyldisiloxane, could potentially undergo condensation polymerization to form polysiloxanes with phenethyl groups regularly spaced along the polymer backbone.

Catalytic Reactivity and Transformations

The catalytic reactivity of this compound is primarily associated with the transformations of its functional groups. As mentioned, the synthesis of this compound often relies on catalysis, particularly for the hydrosilylation step. scispace.comrsc.org

Recent advancements in catalysis have focused on developing more sustainable and cost-effective catalysts for siloxane chemistry. This includes the use of earth-abundant metal catalysts, such as iron and cobalt complexes, which have shown high activity and selectivity in hydrosilylation reactions. scispace.comresearchgate.net Furthermore, organocatalysts are also being explored for various transformations of organosilicon compounds. researchgate.net

The phenethyl group itself can participate in catalytic reactions. For instance, the dehydrogenation of the ethyl bridge to a vinyl group could be a potential transformation, although this would likely require specific catalysts and conditions.

The cleavage of the Si-O-Si bond can also be subject to catalysis. As discussed in section 5.1, both acid and base catalysis are effective for this transformation. The choice of catalyst can influence the reaction rate and the selectivity of the cleavage. researchgate.netscribd.comnih.govwikipedia.org

Environmental Fate and Transport Dynamics of Phenethylpentamethyldisiloxane

Abiotic Degradation Pathways

Abiotic degradation, occurring without the involvement of living organisms, is a primary route for the transformation of siloxanes in the environment. These processes are largely dictated by the compound's interaction with sunlight and water, influenced by environmental conditions.

Photolytic Degradation Mechanisms

Direct photolysis of the siloxane bond (Si-O-Si) by environmental wavelengths of sunlight is not considered a major degradation pathway. However, the presence of a phenethyl group in Phenethylpentamethyldisiloxane introduces a chromophore (the phenyl ring) that can absorb UV radiation.

Studies on phenyl-containing silicones show that irradiation at wavelengths greater than 300 nm can lead to a slow photooxidation process involving both scission and oxidation of the phenyl ring researchgate.net. In the atmosphere, the primary degradation mechanism for siloxanes is not direct photolysis but oxidation initiated by hydroxyl (•OH) radicals doria.firesearchgate.net. Volatile siloxanes that partition to the atmosphere are expected to have lifetimes of days to months, eventually breaking down into silica, carbon dioxide, and water researchgate.netsciencedaily.compjoes.com.

Quantum-based molecular dynamics simulations on phenyl-substituted siloxanes reveal that radiation-induced excitation of the phenyl groups can lead to the abstraction of hydrogen from other side groups, producing benzene (B151609) and initiating further reactions nih.govsemanticscholar.org. The presence of water can promote the formation of free benzene and silanol (B1196071) side groups and may play a role in chain scission reactions, suggesting a synergistic effect between environmental moisture and radiation nih.govsemanticscholar.org.

Hydrolytic Stability and Transformation Products

The siloxane (Si-O-Si) bond is susceptible to hydrolysis, a reaction that cleaves the bond to form two silanol (Si-OH) groups. This process is a key initial step in the environmental degradation of siloxanes, particularly in soil environments nih.gov.

The hydrolysis of the Si-O-Si bond can be catalyzed by both acids and bases doria.fiacs.orgnih.gov. In the environment, clay minerals in soil are effective catalysts for this reaction nih.govacs.org. The rate of hydrolysis is influenced by factors such as soil type, moisture content, and pH. The apparent equilibrium constant for the hydrolysis of a disiloxane (B77578) bond to form two silanol species has been calculated as K_c = [SiOH]² / ([Si-O-Si][H₂O]) = 6 x 10⁻⁵, indicating that while the bond is stable, it is subject to dynamic equilibrium in aqueous environments gelest.com.

For this compound, hydrolysis would cleave the central siloxane bond, yielding two primary transformation products: Phenethyldimethylsilanol and Trimethylsilanol . These smaller, more water-soluble silanols can then undergo further degradation. The main breakdown product of polydimethylsiloxane (B3030410) (PDMS) hydrolysis in soil is dimethylsilanediol (B41321) (DMSD), which is subsequently subject to biodegradation and volatilization nih.govdoria.fi.

| Parent Compound | Hydrolysis Transformation Products |

|---|---|

| This compound | Phenethyldimethylsilanol |

| Trimethylsilanol |

Biotic Transformation Processes

While historically considered inert, evidence now shows that siloxanes can be transformed by microbial action, representing a significant pathway for their ultimate degradation in the environment.

Microbial Degradation Studies

Microbial degradation of siloxanes often follows initial abiotic hydrolysis. The resulting silanols, such as dimethylsilanediol (DMSD), are available for microbial attack nih.govnih.gov. Studies have demonstrated that various bacteria, including species of Pseudomonas, can degrade low-molecular-weight PDMS under aerobic conditions nih.govresearchgate.net. More recent research has also confirmed that low-molecular-weight siloxanes are susceptible to anaerobic degradation by sewage microorganisms nih.gov.

The biodegradation process involves the cleavage of the silicon-carbon (Si-C) bonds of the organic substituents. While the Si-C bond is generally strong, researchers have successfully used directed evolution to engineer a bacterial protein, cytochrome c, to catalyze the cleavage of these bonds, opening the possibility for future bioremediation strategies sciencedaily.com. Studies on anaerobic sludge have shown that microaerobic conditions can promote changes in the native bacterial community, favoring the biological degradation of PDMS rsc.org. Genera such as Thauera and Rhodococcus have been identified as abundant in treatments showing the highest PDMS biodegradation rsc.org. The ultimate biodegradation products are expected to be silica (SiO₂), carbon dioxide (CO₂), and water (H₂O) nih.gov.

Biodegradation Kinetics in Environmental Compartments

The rate of biodegradation for siloxanes depends heavily on the environmental compartment and local conditions.

Soil: In field studies, the degradation of PDMS in soil has been observed with half-lives varying based on application rates. One study found that PDMS concentrations decreased by 50% in 4.5 to 9.6 weeks nih.gov. The degradation was slower during cool, wet autumn conditions but increased significantly over the winter and the following summer nih.gov. The primary degradation product, DMSD, was detected at low levels, consistent with its subsequent rapid biodegradation and volatilization nih.gov.

Sediment: Sediments are a significant sink for siloxanes due to their hydrophobic nature nih.govfrontiersin.org. Degradation in sediments is generally considered to be much slower than in terrestrial or atmospheric compartments, and siloxanes can show persistence in this matrix nih.gov. Both cyclic and linear siloxanes are found in sediments, often at higher concentrations near wastewater treatment plant outfalls nih.govresearchgate.net.

| Compound Class | Environmental Compartment | Observed Half-Life / Degradation Rate | Reference Compound |

|---|---|---|---|

| Linear Siloxane | Field Soil | 50% decrease in 4.5 - 9.6 weeks | PDMS |

| Linear Siloxane | Aquatic Biota (Fish) | < 4.5 days | PDMS Oligomers (<14 Si units) |

| Volatile Siloxane | Atmosphere | 7.5 - 12 days (via OH radical reaction) | D4 / D5 |

Environmental Partitioning Behavior

The distribution of this compound in the environment is governed by its physical and chemical properties, which dictate how it partitions between air, water, soil, and biota. Siloxanes are known for being hydrophobic and, depending on their molecular weight, can be volatile researchgate.net.

The partitioning behavior is quantified by coefficients such as the organic carbon-water (B12546825) partition coefficient (K_oc) and the octanol-water partition coefficient (K_ow). For volatile methylsiloxanes (VMS), K_oc values are significantly lower than what would be predicted from their high K_ow values, suggesting that using octanol as a simple surrogate for environmental organic matter may not be accurate for this class of compounds nih.govresearchgate.net.

Studies on linear and cyclic siloxanes have determined log K_oc values, which indicate a strong tendency to sorb to organic matter in soil and sediment nih.govoup.com. Due to their low water solubility and high adsorption coefficients, siloxanes discharged into wastewater systems tend to adsorb to particulate matter and become concentrated in sewage sludge nih.gov. This sludge, when applied to land, becomes a primary entry route for these compounds into the terrestrial environment nih.gov.

| Compound | Log K_oc (L/kg) | Log K_ow |

|---|---|---|

| Octamethyltrisiloxane (L3) | 4.32 | 5.8 |

| Decamethyltetrasiloxane (L4) | 5.13 | 7.2 |

| Octamethylcyclotetrasiloxane (D4) | 4.23 | 6.49 |

| Decamethylcyclopentasiloxane (D5) | 5.17 | 8.03 |

Data from studies on volatile methylsiloxanes researchgate.netnih.gov.

The presence of the phenethyl group in this compound likely increases its hydrophobicity and affinity for organic carbon compared to purely methyl-substituted siloxanes of similar size, enhancing its tendency to partition into soil, sediment, and sludge.

Volatilization and Atmospheric Transport

The potential for a chemical to volatilize from surfaces and undergo atmospheric transport is largely determined by its vapor pressure and its Henry's Law constant. The Henry's Law constant, in particular, describes the partitioning of a chemical between water and air and is a critical parameter for assessing its tendency to move from aquatic systems into the atmosphere.

For this compound, no experimentally determined or reliably estimated values for vapor pressure or Henry's Law constant could be located. In general, many siloxane compounds, particularly those with lower molecular weights, are known to be volatile. researchgate.net Volatile methylsiloxanes (VMS) can partition to the atmosphere, suggesting a potential for long-range atmospheric transport. nih.govpjoes.com Once in the atmosphere, their persistence is determined by their reactivity with atmospheric oxidants, such as hydroxyl radicals. nih.gov However, without specific data for this compound, any discussion of its atmospheric half-life or transport potential would be purely speculative.

To provide a quantitative understanding of these processes, the following data would be required:

Table 1: Required Physicochemical Properties for Volatilization and Atmospheric Transport Assessment of this compound

| Property | Value | Unit |

| Vapor Pressure | Data Not Available | Pa |

| Henry's Law Constant | Data Not Available | Pa·m³/mol |

| Atmospheric Half-life | Data Not Available | days |

Sorption to Environmental Matrices

The extent to which a chemical sorbs to soil, sediment, and sludge is a crucial factor in its environmental distribution and persistence. This behavior is typically quantified by the organic carbon-water partition coefficient (Koc). A high Koc value indicates a strong tendency for a chemical to bind to organic matter in environmental matrices, reducing its mobility in water but potentially leading to its accumulation in sediments and soils.

For this compound, no experimental or estimated Koc values are available. Studies on other linear siloxanes have shown that they can have a significant affinity for the solid phase in wastewater treatment, leading to their removal into sludge. ambeed.commst.dk The sorption of siloxanes to soil and sediment is a recognized important fate process. nih.gov However, it has also been noted that the sorption behavior of some siloxanes is not well-predicted by standard relationships based on the octanol-water partition coefficient (Kow), highlighting the need for specific experimental data. nih.gov

A detailed assessment of the sorption dynamics of this compound would necessitate the following data:

Table 2: Required Sorption Data for this compound

| Property | Value | Unit |

| Organic Carbon-Water Partition Coefficient (Koc) | Data Not Available | L/kg |

| Soil-Water Distribution Coefficient (Kd) | Data Not Available | L/kg |

| Sediment-Water Distribution Coefficient (Kd) | Data Not Available | L/kg |

Advanced Materials Science Applications and Derivatives of Phenethylpentamethyldisiloxane

Incorporation into Polymeric Systems

The incorporation of organosilicon moieties like the theoretical Phenethylpentamethyldisiloxane into polymeric systems can impart a range of desirable properties. The phenethyl group, with its aromatic ring, can enhance thermal stability and modify the refractive index of the resulting polymer. The pentamethyldisiloxane (B44630) component would be expected to introduce flexibility, lower the glass transition temperature, and improve gas permeability.

The synthesis of such polymers could potentially be achieved through several routes. For instance, if this compound were functionalized with reactive groups such as vinyl or hydrosilyl moieties, it could be incorporated into silicone elastomers via hydrosilylation reactions. This process involves the addition of a Si-H bond across a C=C double bond, a common method for cross-linking silicone polymers. The inclusion of the phenethyl group would likely alter the mechanical and thermal properties of the final elastomer.

Surface Modification and Coating Applications

Organosilanes and siloxanes are widely used for surface modification due to their ability to form durable, low-energy surfaces. A molecule like this compound, if applied to a surface, could theoretically impart hydrophobicity. The mechanism of action would involve the alignment of the siloxane backbone along the surface with the phenethyl and methyl groups oriented outwards. This would create a low-energy surface that repels water.

The effectiveness of such a coating would depend on the method of application and the nature of the substrate. For surfaces rich in hydroxyl groups, such as glass or silica, a silane (B1218182) with a hydrolyzable group would be necessary to form a covalent bond with the surface. If this compound were to be used as a surface modifying agent, it would likely need to be functionalized with a reactive group, such as an alkoxy or chloro group, to enable this covalent attachment.

Role as a Synthetic Intermediate for Novel Organosilicon Compounds

This compound could serve as a valuable building block for the synthesis of more complex organosilicon compounds. The phenethyl group can undergo various electrophilic substitution reactions on the aromatic ring, allowing for the introduction of a wide range of functional groups. For example, nitration followed by reduction could yield an amino-functionalized derivative, which could then be used in further polymerization or grafting reactions.

Furthermore, the silicon-carbon bond could potentially be cleaved to generate other reactive intermediates. The specific reactivity would be influenced by the other substituents on the silicon atoms. These synthetic transformations would open up pathways to a diverse array of novel organosilicon materials with tailored properties.

Explorations in Catalysis and Reagent Design

The direct role of a compound like this compound in catalysis is not immediately apparent from its structure. However, it could be modified to act as a ligand for a catalytically active metal center. For instance, functionalization of the phenyl ring with phosphine (B1218219) or amine groups could create a chelating ligand capable of coordinating with transition metals. The siloxane backbone could influence the solubility and stability of the resulting catalyst complex.

As a reagent, its utility would depend on the reactivity of its constituent parts. The Si-O-Si linkage is generally stable but can be cleaved under certain acidic or basic conditions. The specific design of reagents based on this scaffold would require a detailed understanding of its reactivity profile, which is not currently available in the literature.

Future Research Directions and Unanswered Questions

Emerging Methodologies for Phenethylpentamethyldisiloxane Investigation

Future investigations into this compound will likely be driven by advancements in synthetic and analytical techniques that allow for more precise and efficient characterization.

Advanced Synthetic Approaches: The synthesis of asymmetrically functionalized disiloxanes can be complex. Recent developments in synthetic methods, such as stepwise or one-pot hydrosilylation reactions, offer promising pathways for the controlled synthesis of compounds like this compound. nih.gov These methods allow for the sequential introduction of different functional groups onto a disiloxane (B77578) core, providing a versatile toolkit for creating a library of related compounds with tailored properties. nih.gov For instance, the hydrosilylation of vinyl-terminated siloxanes with suitable precursors is a key strategy. Future research could focus on optimizing catalytic systems, potentially using platinum-based catalysts, to improve yields and selectivity for the synthesis of this compound and its derivatives. nih.govgoogleapis.com

High-Resolution Analytical Techniques: A thorough understanding of this compound requires detailed structural and purity analysis. Modern analytical techniques are essential for this purpose. High-resolution mass spectrometry (HRMS) can provide precise mass data, confirming the elemental composition. Advanced nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques, would be crucial for elucidating the exact connectivity and spatial arrangement of the phenethyl and methyl groups on the siloxane backbone. Furthermore, gas chromatography (GC) coupled with mass spectrometry (GC-MS) would be the standard for assessing the purity of synthesized this compound and identifying any potential isomers or byproducts.

Interdisciplinary Research Opportunities

The unique combination of a flexible siloxane backbone and a rigid phenethyl group suggests that this compound could be a valuable component in various interdisciplinary applications, warranting further investigation.

Materials Science: Functionalized siloxanes are integral to the development of advanced materials. mdpi.comlongdom.org The presence of the phenethyl group in this compound could impart specific properties, such as altered thermal stability, refractive index, or surface energy, when incorporated into larger polymer systems like silicones. Research into the use of this compound as a monomer or additive in the creation of novel polymers for coatings, sealants, or encapsulants for electronic devices could be a fruitful area of exploration. longdom.org For example, nanocomposites based on polydimethylsiloxane (B3030410) (PDMS) have shown promise in various applications, and the introduction of phenethyl functionality could further enhance their properties. bohrium.com

Biomedical Applications: Certain organosilicon compounds have shown potential in biomedical applications, including drug delivery and as components of medical devices. ijseas.com While the biological activity of this compound is unknown, some functionalized siloxanes have been investigated for their biological properties. ijseas.com Future research could explore the biocompatibility of materials containing this compound. Its amphiphilic nature, combining the hydrophobicity of the siloxane and the aromatic character of the phenethyl group, might be of interest for applications in areas like biomembranes or as a surface modifier for biomedical implants.

Challenges and Perspectives in Organosilicon Chemistry Research

The future study of this compound is also situated within the broader challenges and future directions of organosilicon chemistry.

Sustainable Synthesis: A significant challenge in modern chemistry is the development of sustainable and environmentally friendly synthetic processes. Future research on this compound should aim to utilize green chemistry principles, such as minimizing the use of hazardous solvents and developing more efficient catalytic systems to reduce energy consumption and waste generation.

Expanding Functional Diversity: The development of new functionalized siloxanes is a continuous pursuit in organosilicon chemistry. ijseas.com For this compound, this could involve modifying the phenethyl group with additional functional moieties or altering the substitution pattern on the disiloxane core. Such modifications could lead to a wide range of new molecules with unique properties, opening up even more application areas. The synthesis of poly-functionalized siloxanes is a key area of research with the potential to create novel compounds with interesting biological or material properties. ijseas.com

Structure-Property Relationships: A fundamental challenge is to establish clear structure-property relationships for functionalized siloxanes. For this compound, this would involve systematically studying how its molecular structure influences its macroscopic properties, such as viscosity, thermal stability, and surface tension. This understanding is critical for the rational design of new materials for specific applications.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Phenethylpentamethyldisiloxane with high purity?

- Methodological Answer : Synthesis typically involves siloxane coupling reactions under inert atmospheres (e.g., nitrogen). Key steps include:

- Precursor preparation (e.g., phenethylchlorosilane and trimethylsilanol).

- Catalytic condensation using bases like triethylamine.

- Purification via fractional distillation or column chromatography.

- Characterization via H NMR, C NMR, and FT-IR to confirm structure and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- Methodological Answer :

- NMR Spectroscopy : Si NMR is critical for verifying disiloxane linkages and substituent environments.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns.

- FT-IR : Identifies Si-O-Si stretching (~1000–1100 cm) and phenyl group vibrations (~700 cm).

- Cross-validate data with computational simulations (e.g., DFT for NMR chemical shifts) .

Q. How should stability studies be designed to assess this compound under environmental conditions?

- Methodological Answer :

- Experimental Design : Expose samples to controlled humidity, temperature, and UV light. Monitor degradation via:

- Periodic NMR/FT-IR to track structural changes.

- Thermogravimetric analysis (TGA) for thermal stability.

- Data Interpretation : Compare degradation kinetics under varying conditions. Use Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. How can computational models resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with solvents or reactive species to identify dominant reaction pathways.

- Quantum Mechanical Calculations : Use DFT to compare activation energies for competing mechanisms (e.g., nucleophilic substitution vs. radical pathways).

- Systematic Meta-Analysis : Aggregate literature data, stratify by experimental conditions, and identify outliers using statistical tools (e.g., Grubbs’ test) .

Q. What strategies mitigate interference from impurities during catalytic applications of this compound?

- Methodological Answer :

- Pre-Treatment Protocols : Pre-adsorb impurities using molecular sieves or activated charcoal.

- In Situ Monitoring : Use real-time Raman spectroscopy to detect impurity buildup during reactions.

- Catalyst Optimization : Screen co-catalysts (e.g., Lewis acids) to enhance selectivity. Validate via kinetic studies (e.g., rate vs. impurity concentration) .

Q. How do steric effects influence this compound’s interactions in composite materials?

- Methodological Answer :

- Experimental Approach : Synthesize analogs with varying substituents (e.g., bulkier groups) and compare:

- Glass transition temperatures () via DSC.

- Mechanical properties (tensile strength, modulus) via DMA.

- Computational Support : Use molecular docking simulations to predict spatial hindrance in polymer matrices .

Data Contradiction Analysis

Q. How should researchers address discrepancies in thermal stability data across studies?

- Methodological Answer :

- Root-Cause Analysis : Compare instrumentation (e.g., TGA calibration), sample purity, and heating rates.

- Standardized Testing : Replicate experiments using ASTM E1131 protocols.

- Collaborative Validation : Share raw data via open-access platforms for independent verification .

Methodological Framework Table

Key Guidelines for Rigorous Research

- Experimental Reproducibility : Document all parameters (e.g., solvent purity, catalyst loading) in supplemental materials .

- Data Transparency : Share raw spectra, simulation inputs, and statistical analyses in open repositories .

- Ethical Synthesis : Adhere to safety protocols for siloxane handling (e.g., fume hoods, PPE) as per SDS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.